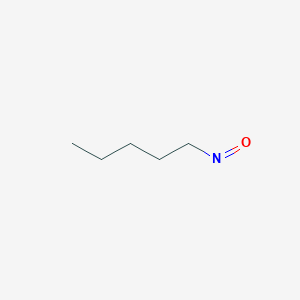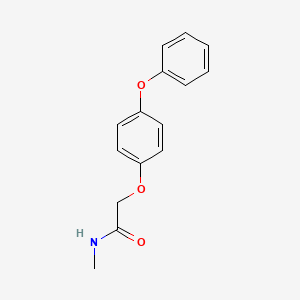![molecular formula C18H13F3O B14189894 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene CAS No. 922511-77-1](/img/structure/B14189894.png)
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene is an organic compound with the chemical formula C17H13F3O It is a derivative of naphthalene, substituted with a methoxy group and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is then functionalized with a methoxy group.
Substitution Reaction: The methoxy-naphthalene undergoes a substitution reaction with a trifluoromethylphenyl group.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and the presence of an electrophile.
Major Products
Oxidation: The major product is 2-naphthaldehyde.
Reduction: The major product is 2-Methoxy-1-[4-methylphenyl]naphthalene.
Substitution: The products vary depending on the electrophile used in the reaction.
Aplicaciones Científicas De Investigación
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethanone: Similar structure but with an ethanone group instead of a naphthalene ring.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a naphthalene ring.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Similar structure but with a chlorophenoxy group.
Uniqueness
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene is unique due to the presence of both a methoxy group and a trifluoromethylphenyl group on a naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
922511-77-1 |
|---|---|
Fórmula molecular |
C18H13F3O |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
2-methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C18H13F3O/c1-22-16-11-8-12-4-2-3-5-15(12)17(16)13-6-9-14(10-7-13)18(19,20)21/h2-11H,1H3 |
Clave InChI |
GMZXZVWEOKRNEZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)









